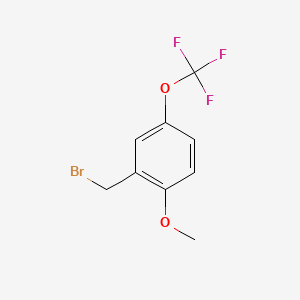
3-Chloro-4-fluoro-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-DL-phenylalanine: is a synthetic amino acid derivative with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, making it a unique variant of phenylalanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-DL-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine backbone. One common method is the halogenation of phenylalanine derivatives using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine and fluorine sources in the presence of a catalyst to achieve selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing side reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-Chloro-4-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds or other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) or peptide coupling agents (e.g., HATU) are used under mild conditions to form peptide bonds.
Major Products Formed:
Substitution Reactions: Substituted phenylalanine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxo or amine derivatives of phenylalanine.
Coupling Reactions: Peptide or complex organic structures.
科学的研究の応用
Chemistry: 3-Chloro-4-fluoro-DL-phenylalanine is used as a building block in organic synthesis and peptide chemistry. Its unique halogenated structure allows for the study of halogen effects on chemical reactivity and stability .
Biology: In biological research, this compound is used to investigate the role of halogenated amino acids in protein structure and function. It serves as a model compound for studying enzyme-substrate interactions and protein folding .
Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of 3-Chloro-4-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The presence of chlorine and fluorine atoms can affect the electronic properties and steric interactions within the protein, leading to changes in its activity and stability .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with phenylalanine or its derivatives.
Protein Folding: The halogenated amino acid can influence protein folding pathways, potentially leading to altered protein conformations and functions.
類似化合物との比較
4-Chloro-DL-phenylalanine: This compound has a chlorine atom on the phenyl ring but lacks the fluorine atom.
3-Chloro-2-fluoro-DL-phenylalanine: Similar to 3-Chloro-4-fluoro-DL-phenylalanine, but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of both chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it valuable for studying the effects of halogenation on amino acids and proteins .
特性
IUPAC Name |
2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSQVYFGAKUAFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395656 |
Source


|
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-00-2 |
Source


|
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
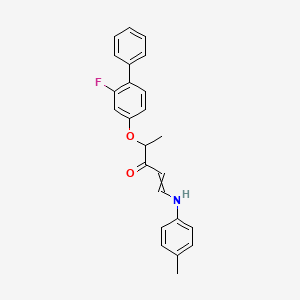
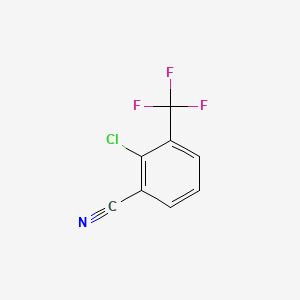


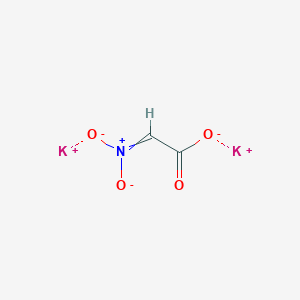
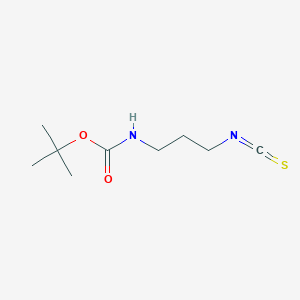
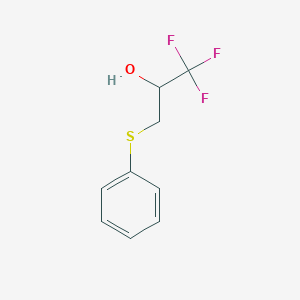
![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)
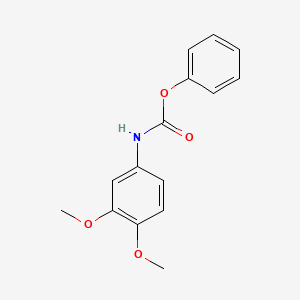
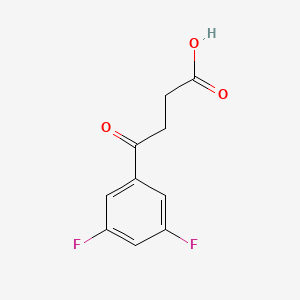
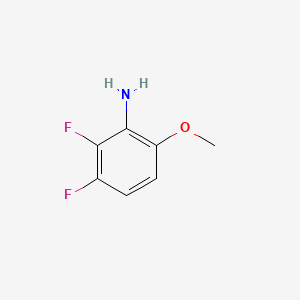
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)
